molecular formula C30H50O B107852 (3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol CAS No. 464-98-2

(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol

Cat. No.: B107852
CAS No.: 464-98-2
M. Wt: 426.7 g/mol
InChI Key: NGFFRJBGMSPDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pseudotaraxasterol involves the extraction from plant sources it is known that the compound can be isolated from the non-saponifiable matter of plant extracts using chromatographic techniques .

Industrial Production Methods: Industrial production of pseudotaraxasterol is not widely established due to its natural occurrence in plants. The extraction process typically involves solvent extraction followed by purification using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: (3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize pseudotaraxasterol.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: (3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol is unique due to its specific structural features and its presence in certain plant species. Its pharmacological profile, including its anti-inflammatory and anti-oxidative properties, distinguishes it from other similar compounds .

Properties

IUPAC Name

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFRJBGMSPDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Taraxasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

464-98-2
Record name gamma-Taraxasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 - 219 °C
Record name gamma-Taraxasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol
Reactant of Route 2
(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol
Reactant of Route 3
(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol
Reactant of Route 4
(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol
Reactant of Route 5
(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol
Reactant of Route 6
(3S,6aR,6bR,8aS,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,12,12a,12b,13,14,14a-tetradecahydro-1H-picen-3-ol
Customer
Q & A

ANone: Pseudotaraxasterol is a naturally occurring pentacyclic triterpene commonly found in various plant species. It belongs to the oleanane-type triterpenes and has been the subject of research for its diverse biological activities.

ANone: Pseudotaraxasterol has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.

ANone: Pseudotaraxasterol has been identified in various plant species, including but not limited to:

  • Verbesina encelioides []
  • Gentiana algida []
  • Gochnatia polymorpha subsp. floccosa []
  • Lactuca raddeana []
  • Pulicaria undulata []
  • Ageratum fastigiatum []
  • Eupatorium lindleyanum []
  • Calendula officinalis []
  • Cirsium setosum []
  • Pseudobrickellia brasiliensis [, ]
  • Sacoglottis uchi [, ]
  • Lychnophora pinaster [, ]
  • Achillea millefolium (Yarrow) []
  • Echinops spinosissimus subsp. spinosus []
  • Mutisia acuminata []
  • Gentiana farreri []
  • Euphorbia heterophylla []
  • Luehea ochrophylla [, ]
  • Anthemis mirheydari []
  • Echinops gmelini []
  • Hymenaea courbaril []
  • Chuquiraga erinacea D. Don. subsp. erinacea []
  • Antidesma ghaesembilla []
  • Artemisia monosperma []
  • Dendranthema grandiflora []
  • Ixeridium gracile []

ANone: Pseudotaraxasterol can be identified using various spectroscopic techniques:

    ANone: Research on Pseudotaraxasterol and related triterpenes suggests a variety of potential biological activities:

    • Anti-protozoal activity: Pseudotaraxasterol showed moderate activity against Leishmania infantum and weaker activity against Trypanosoma brucei and Plasmodium falciparum []. Additionally, some studies highlight the trypanocidal activity of extracts containing pseudotaraxasterol [, ].
    • Antimicrobial activity: Studies show the potential of Pseudotaraxasterol and extracts containing this compound against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa [, ].
    • Allelopathic activity: Studies on Pterocaulon lorentzii suggest that extracts, although not the isolated Pseudotaraxasterol, have the potential to inhibit the germination of Lactuca sativa [].
    • Acetylation: Acetylation of the hydroxyl group at C-3 of Pseudotaraxasterol can influence its biological activity. For instance, 3-O-acetyl-pseudotaraxasterol showed higher cytotoxic activity than Pseudotaraxasterol in a study on Pulicaria undulata [].

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